molecular formula C6H6Cl2O3 B11955545 Methyl 5,5-dichloro-3-oxo-4-pentenoate CAS No. 85839-23-2

Methyl 5,5-dichloro-3-oxo-4-pentenoate

Cat. No.: B11955545
CAS No.: 85839-23-2
M. Wt: 197.01 g/mol
InChI Key: GPCRARQCGUBRIQ-UHFFFAOYSA-N
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Description

Methyl 5,5-dichloro-3-oxo-4-pentenoate is an organic compound with the molecular formula C6H6Cl2O3 and a molecular weight of 197.019 g/mol . This compound is characterized by the presence of two chlorine atoms, a ketone group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dichloro-3-oxo-4-pentenoate typically involves the chlorination of methyl 3-oxo-4-pentenoate. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dichloro-3-oxo-4-pentenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5,5-dichloro-3-oxo-4-pentenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dichloro-3-oxo-4-pentenoate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in various chemical reactions. The chlorine atoms also contribute to its reactivity by facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,5-dichloro-3-oxo-4-pentenoate is unique due to the presence of two chlorine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

CAS No.

85839-23-2

Molecular Formula

C6H6Cl2O3

Molecular Weight

197.01 g/mol

IUPAC Name

methyl 5,5-dichloro-3-oxopent-4-enoate

InChI

InChI=1S/C6H6Cl2O3/c1-11-6(10)3-4(9)2-5(7)8/h2H,3H2,1H3

InChI Key

GPCRARQCGUBRIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C=C(Cl)Cl

Origin of Product

United States

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